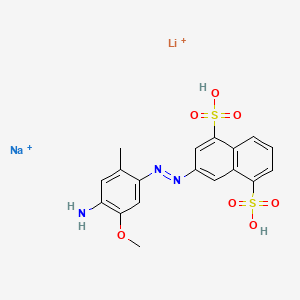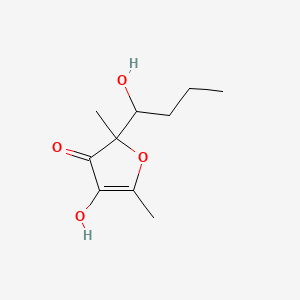![molecular formula C24H21N7O5 B13760803 Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 50963-62-7](/img/structure/B13760803.png)
Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound with the molecular formula C19H19N7O5. This compound is known for its vibrant color and is often used in various industrial applications, particularly as a dye.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring to introduce nitro groups. This is followed by the introduction of a cyano group through a nucleophilic substitution reaction. The azo group is then formed by coupling the diazonium salt of the nitrated compound with an amine. The final step involves the acylation of the amine group to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used as a colorant in textiles, plastics, and other materials.
作用機序
The compound exerts its effects primarily through its ability to form strong interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the nitro and cyano groups can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
類似化合物との比較
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Similar in structure but contains a bromo group instead of a cyano group.
Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Contains a chloro group instead of a cyano group.
Uniqueness
The presence of the cyano group in Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific electronic characteristics are required.
特性
CAS番号 |
50963-62-7 |
|---|---|
分子式 |
C24H21N7O5 |
分子量 |
487.5 g/mol |
IUPAC名 |
N-[5-[benzyl(ethyl)amino]-2-[(2-cyano-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N7O5/c1-3-29(15-17-7-5-4-6-8-17)19-9-10-21(22(12-19)26-16(2)32)27-28-24-18(14-25)11-20(30(33)34)13-23(24)31(35)36/h4-13H,3,15H2,1-2H3,(H,26,32) |
InChIキー |
HLEPAQNRQXSUEC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


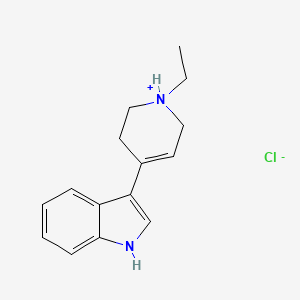




![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

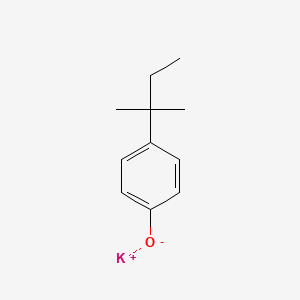
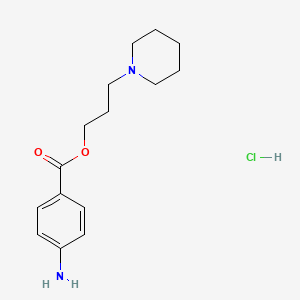

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
